
2-Amino-4,5-dichlorophenol
Overview
Description
2-Amino-4,5-dichlorophenol (CAS: 28443-57-4) is an aromatic compound with the molecular formula C₆H₅Cl₂NO. It is a hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxicant, and has been studied extensively for its in vitro renal toxicity in Fischer 344 rats . The compound features an amino group (-NH₂) at position 2 and chlorine substituents at positions 4 and 5 on the phenolic ring (Fig. 1). Its molecular weight is 178.016 g/mol, with a density of 1.56 g/cm³ and a boiling point of 309.1°C .
Mechanistically, this compound induces nephrotoxicity through redox cycling, generating reactive oxygen species (ROS) that deplete cellular antioxidants like glutathione (GSH) . In vitro studies using renal cortical slices demonstrated concentration-dependent toxicity, with an EC₅₀ of ~0.5 mM, and antioxidants such as N-acetylcysteine (NAC) mitigate this effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4,5-dichlorophenol can be synthesized through several methods. One common method involves the reduction of 4,5-dichloro-2-nitrophenol. The reduction is typically carried out using iron powder and ammonium chloride in ethanol and water. The reaction conditions include heating the mixture to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar reduction methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the removal of chlorine atoms, forming simpler phenolic compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used for reduction.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Simpler phenolic compounds with fewer chlorine atoms.
Substitution Products: Various halogenated derivatives of this compound.
Scientific Research Applications
Toxicity Studies
2A45CP has been extensively studied for its nephrotoxic effects. Research indicates that it can induce cytotoxicity in renal cortical slices from Fischer 344 rats at concentrations as low as 0.05 mM . The compound's toxicity is primarily linked to oxidative stress and damage to proximal tubular cells.
Case Study: Nephrotoxicity Assessment
In a study assessing the nephrotoxic effects of 2A45CP, renal cortical slices were exposed to varying concentrations of the compound. The results indicated a significant increase in cell death at higher concentrations, highlighting the compound's potential risk in environments where exposure may occur .
Synthesis of Organic Compounds
Due to its reactive functional groups, 2A45CP serves as a crucial building block in the synthesis of various organic compounds. It is utilized in the production of dyes and pharmaceuticals.
Table 2: Synthetic Applications of this compound
Application | Description |
---|---|
Dye Production | Used as an intermediate for synthetic dyes |
Pharmaceutical Synthesis | Potential precursor for drug development |
Organic Synthesis | Building block for complex organic molecules |
Research has also focused on the biological activities associated with 2A45CP. Studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.
Case Study: Anticancer Properties
In vitro studies have demonstrated that derivatives of 2A45CP exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation . These findings warrant further exploration into its potential therapeutic applications.
Environmental Impact Studies
The compound has been studied for its environmental implications, particularly as a contaminant resulting from industrial processes. Understanding its degradation pathways and toxicity to aquatic organisms is crucial for assessing ecological risks.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dichlorophenol involves its interaction with cellular components. The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage. It may also interfere with enzyme activity and disrupt cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its effects on cellular redox balance and enzyme inhibition are well-documented.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-5-chlorophenol
- Structure: Chlorine at position 5 and amino group at position 2.
- Toxicity is exacerbated by GSH depletion and partially reversed by sulfhydryl agents like dithiothreitol (DTT) .
- Mechanism: Unlike 2-amino-4,5-dichlorophenol, redox cycling is less prominent; instead, covalent binding to renal proteins is implicated .
4-Amino-2,6-dichlorophenol
- Structure: Amino group at position 4 and chlorines at positions 2 and 6.
- Toxicity: Lower nephrotoxicity (EC₅₀: ~1.2 mM) than this compound. Hepatotoxicity is also observed in vivo at higher doses .
- Mechanism : Bioactivation via cytochrome P450 enzymes generates reactive intermediates, causing oxidative stress and mitochondrial dysfunction .
5-Amino-2,4-dichlorophenol (CAS: 39489-79-7)
- Structure: Amino group at position 5 and chlorines at positions 2 and 4.
- No in vitro studies identified in the evidence.
2-Amino-4,6-dichlorophenol (CAS: 527-62-8)
- Structure: Chlorines at positions 4 and 6 and amino group at position 2.
- Toxicity: Primarily studied in pyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidines), where it inhibits nitric oxide (NO) production (IC₅₀: 2–36 μM) without cytotoxicity . No direct nephrotoxicity data available.
Toxicity Profiles and Mechanisms: Comparative Analysis
Key Findings :
- Chlorine substitution patterns significantly influence toxicity. Ortho-chlorine (position 2) in 4-amino-2,6-dichlorophenol reduces nephrotoxicity compared to para/meta chlorines in this compound.
- Amino group position affects bioactivation pathways; para-amino (4-position) compounds require enzymatic activation, whereas ortho-amino (2-position) compounds undergo direct redox cycling.
This compound
- Synthesis : Derived from 3,4-dichloroaniline via hydroxylation in vivo .
- Applications: No commercial uses reported; primarily a toxicological research compound .
Analogous Compounds
Biological Activity
2-Amino-4,5-dichlorophenol (2A45CP) is an aromatic compound that has garnered attention due to its biological activities, particularly its nephrotoxic effects and potential mutagenicity. This article explores the compound's biological activity, mechanisms of toxicity, and implications for health and environmental safety.
2A45CP is a hydroxylated metabolite of 3,4-dichloroaniline, a known nephrotoxin. Its structure includes two chlorine atoms and an amino group attached to a phenolic ring, which influences its reactivity and biological interactions.
Nephrotoxicity
Research indicates that 2A45CP exhibits significant nephrotoxic effects. In vitro studies using renal cortical slices from Fischer 344 rats demonstrated that exposure to 2A45CP resulted in a concentration-dependent increase in lactate dehydrogenase (LDH) leakage, indicating cell membrane damage. The compound diminished total glutathione levels and altered malondialdehyde levels, suggesting oxidative stress as a mechanism of toxicity. Antioxidants such as glutathione (GSH) and ascorbic acid were shown to mitigate these toxic effects, highlighting the role of oxidative stress in 2A45CP-induced cytotoxicity .
Concentration (mM) | LDH Leakage (U/L) | Total Glutathione (µmol/g) | Malondialdehyde (µmol/g) |
---|---|---|---|
0 | Control | Control | Control |
0.05 | Increased | Decreased | Decreased |
0.1 | Increased | Decreased | Decreased |
0.25 | Markedly Increased | Significantly Decreased | Significantly Decreased |
Mutagenicity
In mutagenicity assays, 2A45CP has been shown to produce statistically significant mutagenic effects with metabolic activation in bacterial systems such as Salmonella typhimurium. This suggests that the compound may pose genetic risks under certain conditions .
Carcinogenic Potential
Long-term studies have indicated that exposure to high concentrations of 2A45CP can lead to increased incidences of squamous cell papilloma and carcinoma in the forestomach of rats. The results from chronic bioassays demonstrate a clear dose-response relationship, with significant tumor development observed at higher exposure levels .
Study on Renal Toxicity
In a pivotal study conducted by Hong et al. (1996), Fischer 344 rats were administered 2A45CP via intraperitoneal injection. The study revealed mild renal function impairment alongside marked proximal tubular damage without significant hepatotoxicity. This finding underscores the specificity of 2A45CP's nephrotoxic effects .
Environmental Impact Assessment
Environmental assessments have identified 2A45CP as a contaminant of concern due to its toxicological properties and potential for bioaccumulation in aquatic environments. The U.S. EPA has included this compound in its list of hazardous substances due to its adverse health effects .
Mechanistic Insights
The mechanisms underlying the biological activity of 2A45CP involve oxidative stress pathways and redox cycling, which can lead to cellular damage. The compound's ability to generate reactive intermediates is central to its nephrotoxic profile, with studies indicating that pretreatment with antioxidants can reduce its cytotoxic effects .
Q & A
Basic Research Questions
Q. What established in vitro models are used to assess the nephrotoxicity of 2-Amino-4,5-dichlorophenol, and how are they validated?
Renal cortical slices from male Fischer 344 rats are a validated model for nephrotoxicity studies. These slices maintain cellular architecture and metabolic activity, allowing assessment of tubular necrosis, glutathione depletion, and oxidative stress markers. Validation includes comparing toxicity profiles with known nephrotoxicants (e.g., para-aminophenol) and correlating in vitro results with in vivo histopathological changes. Antioxidants like N-acetylcysteine can be used to confirm oxidative pathways .
Q. What synthetic routes are effective for laboratory-scale preparation of this compound?
A common method involves catalytic hydrogenation of 4,5-dichloro-2-nitrophenol using iron powder in a 1:3 acetic acid/water mixture at 50°C for 2 hours, yielding 78%. Key factors include maintaining acidic pH to prevent side reactions and using ethyl acetate for post-reaction extraction. Purification involves sequential washing with NaHCO₃ and brine, followed by drying over Na₂SO₄ .
Q. Which analytical techniques ensure purity and structural integrity of this compound in research?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity.
- NMR : ¹H/¹³C NMR in deuterated DMSO confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry : ESI-MS for molecular ion verification (expected m/z = 192.0 [M+H]⁺).
Cross-validation with elemental analysis ensures >95% purity .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In amber glass containers at 4°C, away from oxidizers.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How do structural modifications at the amino and chloro positions influence bioactivity and metabolism?
Chlorination at positions 4 and 5 enhances electrophilicity, increasing reactivity with cellular nucleophiles (e.g., glutathione). Amino group acetylation reduces nephrotoxicity by blocking bioactivation to quinoneimine intermediates. Comparative studies with analogs (e.g., 2-amino-5-chlorophenol) show that chloro-substitution patterns dictate oxidative stress potency .
Q. What mechanistic insights explain this compound-induced oxidative stress in renal cells?
The compound undergoes cytochrome P450-mediated oxidation to a reactive quinoneimine metabolite, which depletes glutathione (GSH) and generates ROS. Experimental modulation includes:
- Antioxidants : N-acetylcysteine (10 mM) restores GSH levels.
- Enzyme Inhibitors : Co-treatment with 1-aminobenzotriazole (CYP inhibitor) reduces metabolite formation.
- Biomarkers : Measure malondialdehyde (MDA) for lipid peroxidation and 8-OHdG for DNA oxidation .
Q. How can contradictory data between in vitro and in vivo toxicity profiles be resolved?
- Interspecies Metabolism : Compare rat and human hepatocyte metabolic profiles using LC-MS.
- Dose Escalation Studies : Identify thresholds for renal injury in rodent models.
- Toxicokinetics : Measure plasma half-life and tissue distribution via radiolabeled tracing (e.g., ¹⁴C).
- Omics Integration : Transcriptomics (RNA-seq) to identify conserved stress pathways across models .
Q. Can computational tools predict the reactivity of this compound under physiological conditions?
- DFT Calculations : Simulate electron density maps to identify reactive sites (e.g., amino group as nucleophilic center).
- Molecular Dynamics : Model solubility in aqueous buffers (logP = 2.1 predicts moderate hydrophobicity).
- QSAR Models : Correlate chlorination patterns with nephrotoxicity using datasets from structural analogs .
Properties
IUPAC Name |
2-amino-4,5-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIBWGFLURLRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182643 | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28443-57-4 | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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